2-Benzyl-3-phenylpropanoic acid
Overview
Description
2-Benzyl-3-phenylpropanoic acid is an organic compound with the molecular formula C16H16O2. It is a derivative of phenylpropanoic acid, characterized by the presence of a benzyl group and a phenyl group attached to the propanoic acid backbone. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It is known that the compound can undergo various reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.
Biochemical Pathways
The compound’s reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation, suggest that it may be involved in various biochemical pathways .
Pharmacokinetics
Similar compounds are known to have moderately short initial half-lives of 2–5 hours, although they have long terminal half-lives .
Result of Action
The compound’s reactions at the benzylic position suggest that it may cause changes in the structure and function of its targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Benzyl-3-phenylpropanoic acid. For instance, the rate of reactions at the benzylic position can be affected by the presence of different reagents and conditions . .
Biochemical Analysis
Biochemical Properties
2-Benzyl-3-phenylpropanoic acid plays a significant role in biochemical reactions, particularly those involving aromatic compounds. It interacts with enzymes such as aromatic-amino-acid aminotransferase and aspartate aminotransferase . These interactions are crucial for the metabolism of aromatic amino acids and other related compounds. The nature of these interactions involves the transfer of amino groups, which is essential for the synthesis and degradation of amino acids.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in metabolic pathways, leading to changes in cellular function. Additionally, this compound can modulate cell signaling pathways by interacting with specific receptors and enzymes, thereby influencing cellular responses to external stimuli .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For instance, it may inhibit enzymes involved in the synthesis of certain metabolites, leading to a decrease in their levels. Conversely, it can activate enzymes that promote the breakdown of specific compounds, thereby altering the metabolic flux within cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or exposure to light. Long-term studies have shown that its effects on cellular function can persist, leading to sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression. Toxic or adverse effects have been observed at very high doses, indicating a threshold beyond which the compound becomes harmful to cells and tissues .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to the metabolism of aromatic amino acids. It interacts with enzymes such as aromatic-amino-acid aminotransferase, which plays a role in the synthesis and degradation of these amino acids. These interactions can affect the levels of various metabolites and alter the overall metabolic flux within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its accumulation in specific cellular compartments. The localization of this compound within cells can influence its activity and function, as well as its overall impact on cellular processes .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles within the cell, where it can exert its effects. For example, it may be localized to the mitochondria, where it can influence metabolic processes, or to the nucleus, where it can affect gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Benzyl-3-phenylpropanoic acid can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with phenylacetic acid in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction typically occurs under reflux conditions with an appropriate solvent like ethanol or methanol.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Benzyl-3-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles like bromine or nitric acid in the presence of a catalyst.
Major Products:
Oxidation: Benzyl ketone, phenylacetic acid.
Reduction: Benzyl alcohol, phenylpropane.
Substitution: Bromobenzyl derivatives, nitrobenzyl derivatives.
Scientific Research Applications
2-Benzyl-3-phenylpropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a pharmaceutical intermediate for the synthesis of drugs.
Industry: It is utilized in the production of fragrances, flavors, and specialty chemicals.
Comparison with Similar Compounds
Phenylpropanoic acid: Lacks the benzyl group, making it less complex.
Benzylacetic acid: Similar structure but differs in the position of the benzyl group.
Cinnamic acid: Contains a double bond in the propanoic acid chain.
Uniqueness: 2-Benzyl-3-phenylpropanoic acid is unique due to the presence of both benzyl and phenyl groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
2-benzyl-3-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c17-16(18)15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBLAOGBEJPHFHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060684 | |
Record name | Benzenepropanoic acid, .alpha.-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
618-68-8 | |
Record name | Dibenzylacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=618-68-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenepropanoic acid, alpha-(phenylmethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618688 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Benzyl-3-phenylpropanoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109102 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Benzyl-3-phenylpropanoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6239 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenepropanoic acid, .alpha.-(phenylmethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenepropanoic acid, .alpha.-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-benzyl-3-phenylpropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
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